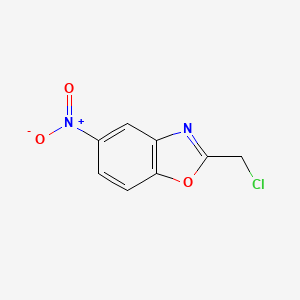

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Description

Significance of Benzoxazole (B165842) Scaffolds in Organic Synthesis

The benzoxazole core, a fused benzene (B151609) and oxazole (B20620) ring system, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.gov This status is attributed to its presence in numerous natural products and synthetically developed molecules that exhibit a wide array of pharmacological activities. nih.govnih.gov The rigid, planar structure of the benzoxazole ring system provides a stable framework that can be strategically functionalized to interact with various biological targets.

Benzoxazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov Marketed drugs such as the nonsteroidal anti-inflammatory agent flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone (B1668890) feature the benzoxazole moiety, underscoring its therapeutic importance. nih.gov The versatility of the benzoxazole scaffold allows chemists to design and synthesize novel compounds with tailored biological and physical properties, making it a cornerstone in the development of new therapeutic agents and functional materials. nih.gov

Overview of Functionalized Benzoxazoles as Synthetic Building Blocks

The true synthetic utility of the benzoxazole scaffold is unlocked through functionalization—the attachment of various reactive groups to the core structure. These functional groups act as synthetic handles, enabling the benzoxazole unit to be incorporated into larger, more complex molecular architectures. Common synthetic strategies for creating functionalized benzoxazoles involve the condensation of 2-aminophenols with precursors like carboxylic acids, aldehydes, or nitriles. mdpi.com

The introduction of substituents at different positions on the benzoxazole ring system dramatically influences the molecule's chemical reactivity and physical properties. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the heterocyclic ring, affecting its susceptibility to electrophilic or nucleophilic attack. Halogenated derivatives, in particular, are highly valued as intermediates for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This modular approach, where functionalized benzoxazoles serve as versatile building blocks, is fundamental to combinatorial chemistry and the efficient discovery of new bioactive compounds.

Scope and Academic Relevance of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole Research

The compound this compound is a prime example of a highly functionalized benzoxazole designed for advanced synthetic applications. Its academic relevance stems from the presence of two distinct and reactive functional groups on the stable benzoxazole core: a chloromethyl group at the 2-position and a nitro group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 119198-10-6 |

| Molecular Formula | C₈H₅ClN₂O₃ |

| Melting Point | 115-117 °C jk-sci.com |

The primary utility of this compound in research lies in its role as a bifunctional electrophilic reagent.

The 2-(Chloromethyl) Group: This functional group is a potent alkylating agent. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic substitution. This allows for the covalent attachment of the 5-nitrobenzoxazole (B1301649) moiety to a wide range of nucleophiles, such as amines, thiols, and alcohols. This reactivity is analogous to that of other chloromethylated heterocycles, like 2-(chloromethyl)-1H-benzo[d]imidazole, which is used to synthesize more complex structures through reactions with thiols. nih.gov Similarly, 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole is used to synthesize Fexinidazole by reacting with a mercaptan derivative. nih.gov

The 5-Nitro Group: The nitro group is a strong electron-withdrawing group, which modifies the electronic properties of the entire benzoxazole system. More importantly, the nitro group itself is a versatile synthetic handle. It can be readily reduced to an amino group (-NH₂). This transformation converts the electron-withdrawing character of the substituent to an electron-donating one and provides a new site for a vast array of chemical modifications, including diazotization, amide bond formation, and sulfonamide synthesis. The synthesis of various 5-nitro-1,3-benzoxazole derivatives has been explored for potential anthelmintic agents, highlighting the importance of this functional group in bioactive compound development. researchgate.net

In essence, this compound serves as a valuable intermediate, providing a gateway for the synthesis of a diverse library of more complex benzoxazole-containing molecules for screening in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZQGQKSWZXRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377344 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119198-10-6 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2 Chloromethyl 5 Nitro 1,3 Benzoxazole

Strategies for Benzoxazole (B165842) Ring Formation

Cyclization Reactions of 2-Aminophenols with Carbonyl Precursors

The most conventional and widely utilized method for constructing the 2-substituted benzoxazole ring is the condensation reaction between an ortho-aminophenol and a carbonyl compound, followed by cyclization. beilstein-journals.orgnih.gov This versatile strategy can employ various carbonyl precursors, such as carboxylic acids, aldehydes, acyl chlorides, or esters. mdpi.com

For the synthesis of 2-(chloromethyl)-5-nitro-1,3-benzoxazole, the logical precursors would be 2-amino-4-nitrophenol (B125904) and a derivative of chloroacetic acid, such as chloroacetyl chloride or chloroacetic acid itself. The reaction typically proceeds by initial acylation of the amino group of the 2-aminophenol (B121084), forming an intermediate N-(2-hydroxy-5-nitrophenyl)acetamide derivative. This intermediate then undergoes an intramolecular cyclodehydration, often promoted by heat or acid catalysis, to yield the final benzoxazole ring. The use of polyphosphoric acid (PPA) is a common condition to facilitate this cyclization.

Table 1: Examples of Carbonyl Precursors in Benzoxazole Synthesis

| Carbonyl Precursor | Typical Conditions | Reference |

|---|---|---|

| Carboxylic Acids | High temperature, acid catalyst (e.g., PPA) | organic-chemistry.org |

| Aldehydes | Oxidative conditions, various catalysts | nih.gov |

| Acyl Chlorides | Base-mediated, often at room temperature | mdpi.com |

Metal-Catalyzed Cyclization Approaches for Benzoxazole Nucleus Construction

To overcome the often harsh conditions of traditional condensation reactions, numerous metal-catalyzed methods have been developed. These approaches offer milder reaction conditions, higher yields, and broader functional group tolerance. nih.gov Copper, palladium, iron, and nickel are among the most frequently used metals for catalyzing benzoxazole formation. nih.gov

Copper-catalyzed methods are particularly prevalent. For instance, copper(I) iodide (CuI), often in combination with a ligand like 1,10-phenanthroline, can catalyze the intramolecular O-arylation of ortho-haloanilides to form the benzoxazole ring. organic-chemistry.org Another approach involves the copper-catalyzed reaction between 2-aminophenols and aldehydes, where the metal facilitates the oxidative cyclization step. nih.gov

Table 2: Common Metal Catalysts in Benzoxazole Synthesis

| Metal Catalyst | Type of Reaction | Key Features | Reference(s) |

|---|---|---|---|

| Copper (CuI, Cu₂O) | Intramolecular O-arylation, Oxidative Cyclization | Versatile, cost-effective, good yields | organic-chemistry.orgnih.gov |

| Palladium (Pd complexes) | Aminocarbonylation, Oxidative Coupling | High efficiency, catalyst reusability | nih.gov |

| Iron (FeCl₃) | C-N and C-O coupling | Inexpensive, environmentally benign | google.com |

Transition Metal-Free Approaches to Benzoxazole Ring Systems

While effective, metal catalysts can introduce issues of cost and potential product contamination. This has driven the development of transition-metal-free synthetic routes. One notable strategy involves the direct base-mediated intramolecular cyclization of o-haloanilides, where a strong base like potassium carbonate in a polar aprotic solvent such as DMSO promotes ring closure at high temperatures.

Other innovative metal-free methods include the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides for reaction with 2-aminophenols. mdpi.com This process involves the formation of a highly reactive amidinium intermediate, which is then attacked by the aminophenol, leading to cyclization and elimination. mdpi.com Additionally, elemental sulfur has been employed as an oxidant in the coupling of o-aminophenols with ketones or alkynes to afford benzoxazoles. organic-chemistry.org

Green Chemistry Methodologies for Benzoxazole Synthesis

In line with the principles of sustainable chemistry, several green methodologies for benzoxazole synthesis have been established. These methods prioritize the use of non-toxic reagents, recyclable catalysts, and environmentally benign solvents like water or ethanol, and often employ energy-efficient techniques such as microwave or ultrasound irradiation. nih.gov

Examples include the use of reusable acid catalysts like samarium triflate in aqueous media for the condensation of 2-aminophenols and aldehydes. organic-chemistry.org Nanoparticle catalysts, such as copper(II) oxide nanoparticles, have also been used; they offer high efficiency and can be easily recovered and recycled. organic-chemistry.org Solvent-free "grinding" methods, for instance using potassium-ferrocyanide as a catalyst for the reaction of 2-aminophenols and aldehydes at room temperature, represent a particularly eco-friendly approach, often resulting in short reaction times and excellent yields. nih.gov

Installation of the Chloromethyl Moiety

The introduction of the chloromethyl group at the C2 position is integral to the synthesis of the target compound. This can be achieved either by incorporating the group into one of the starting materials before ring formation or, theoretically, by functionalizing the pre-formed benzoxazole ring.

Direct Chloromethylation of Benzoxazole Systems

Direct chloromethylation of an existing 5-nitro-1,3-benzoxazole ring is a challenging and less common synthetic strategy. Electrophilic aromatic substitution reactions on the benzoxazole ring are complex, and achieving selectivity at the C2 position for a chloromethylation reaction is difficult. An alternative, the Vicarious Nucleophilic Substitution (VNS) of hydrogen, has been reported for introducing chloromethyl groups onto nitroaromatic compounds. lookchem.com This method involves the reaction of a nitroaromatic with a carbanion bearing a leaving group, such as the lithium salt of dichloromethane. lookchem.com However, the application of this specific methodology to 5-nitro-1,3-benzoxazole is not well-documented and the most established route remains the cyclization with a C2-functionalized precursor. The condensation of 2-amino-4-nitrophenol with a chloroacetic acid derivative remains the most direct and plausible pathway. researchgate.net

Introduction via Halogenated Precursors

One common strategy involves the use of precursors that already contain a halogenated functional group. For instance, the synthesis of the related compound 2-chloromethyl-benzoxazole can be achieved through the condensation of 2-aminophenol with chloroacetyl chloride or chloroacetic acid. nih.gov While this method has been reported, it sometimes suffers from unsatisfactory yields and can involve the use of polyphosphoric acid (PPA), which presents challenges in product purification and environmental concerns. nih.gov An alternative approach to overcome these drawbacks is the reaction of 2-aminophenol with ethyl chloroacetimidate hydrochloride, which has been shown to produce 2-chloromethyl-benzoxazole in high yield. nih.gov

Another pathway could involve the use of 2-chloro-5-nitro-benzoxazole as an intermediate. This compound can be synthesized from 5-nitrobenzo[d]oxazole-2-thiol by treatment with thionyl chloride in the presence of DMF. chemicalbook.com Subsequent manipulation of the 2-chloro group would be necessary to introduce the chloromethyl functionality.

Exploiting Reactivity of Pre-functionalized Synthons

The use of pre-functionalized synthons offers another efficient route. This approach involves reacting a suitable benzoxazole precursor with a synthon that already carries the chloromethyl group. While direct examples for this compound are not prevalent in the provided results, analogous reactions provide insight. For example, the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole involves reacting allyl isothiocyanate with a chlorinating agent. google.comgoogle.com This highlights the principle of using a functionalized starting material to introduce a chloromethyl group.

Introduction of the Nitro Group

The placement of the nitro group at the 5-position of the benzoxazole ring is a key structural feature. This can be accomplished either by direct nitration of a pre-formed benzoxazole ring or by starting with precursors that already contain the nitro group in the desired position.

Nitration of Benzoxazole Derivatives

Direct nitration of the benzoxazole ring is a common method for introducing a nitro group. The nitration of benzoxazole generally occurs preferentially at the 5- or 6-position. researchgate.net Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are typically employed. The specific position of nitration can be influenced by the presence of other substituents on the ring and the reaction conditions. For instance, the nitration of isoxazole (B147169) derivatives has been achieved using a mixture of acetic anhydride and nitric acid. researchgate.net

| Reagent 1 | Reagent 2 | Temperature | Duration | Product | Yield |

| Acetic Anhydride | Nitric Acid | 0-5 °C | 0.5 h | Nitrated Isoxazole | 32% |

Table 1: Example of Nitration Conditions for a Heterocyclic Compound researchgate.net

Utilization of Nitro-Substituted Phenolic or Anilino Precursors

A highly effective strategy for ensuring the correct regiochemistry of the nitro group is to begin the synthesis with precursors where the nitro group is already in place. The synthesis of various 2-substituted benzoxazoles can be achieved from substituted 2-aminophenols. nih.gov For the target compound, this would involve starting with 2-amino-4-nitrophenol. This precursor can then be reacted with a suitable reagent to form the oxazole (B20620) ring and introduce the chloromethyl group at the 2-position. For example, 2-nitrophenols can react with styrenes in the presence of elemental sulfur and DABCO to afford 2-benzyl benzoxazoles, demonstrating the utility of nitro-substituted phenols in benzoxazole synthesis. rsc.org Similarly, the synthesis of 5-halo-6-nitro-2-substituted benzoxazoles has been demonstrated starting from 2-amino-4-chloro-5-nitrophenol. google.com

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 2-Amino-4-chloro-5-nitrophenol | Triethylamine (B128534) | Cinnamic acid chloride | Cinnamic acid ester derivative |

| 2-Amino-4-chloro-5-nitrophenol | Triethylamine | Pivaloyl chloride | Pivalate derivative |

| 2-Amino-4-chloro-5-nitrophenol | Triethylamine | Benzoyl chloride | Benzoyl derivative |

Table 2: Examples of Reactions Utilizing Nitro-Substituted Phenolic Precursors google.com

Selective Functionalization Strategies for Nitro Group Placement

Achieving selective placement of the nitro group can also be accomplished through multi-step synthetic sequences. This might involve using protecting groups to block more reactive sites on the benzoxazole ring, followed by nitration and subsequent deprotection. While specific examples for this compound were not detailed in the search results, this remains a viable, albeit more complex, strategy in organic synthesis.

Integrated Multi-step Synthetic Routes to this compound

Based on the principles outlined above, a logical multi-step synthesis for this compound can be proposed. A highly convergent and regioselective route would commence with a pre-functionalized starting material.

A plausible synthetic pathway would be:

Start with a nitro-substituted precursor: The synthesis would ideally begin with 2-amino-4-nitrophenol. This ensures the nitro group is correctly positioned from the outset.

Formation of the benzoxazole ring and introduction of the chloromethyl group: This key step involves the reaction of 2-amino-4-nitrophenol with a reagent that can provide the two-carbon unit and the chloromethyl functionality. Following the logic from the synthesis of 2-chloromethyl-benzoxazole, a reaction with chloroacetyl chloride or a related synthon would be a direct approach. The condensation would lead to the formation of the oxazole ring, incorporating the chloromethyl group at the 2-position.

An alternative, though likely less direct, route could involve:

Synthesis of 2-chloromethyl-benzoxazole: Prepare the non-nitrated benzoxazole derivative first, for example, by reacting 2-aminophenol with ethyl chloroacetimidate hydrochloride. nih.gov

Nitration: Subsequent nitration of 2-chloromethyl-benzoxazole would then be carried out. This step would require careful control of reaction conditions to favor the formation of the 5-nitro isomer over other potential isomers. researchgate.net

Step-by-Step Reaction Sequences and Optimization

The principal and most direct pathway for the synthesis of this compound commences with the commercially available starting material, 2-amino-4-nitrophenol. The synthesis proceeds through two distinct and sequential steps:

Step 1: N-Acylation to form 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

The initial step involves the N-acylation of 2-amino-4-nitrophenol with a suitable chloroacetylating agent. Chloroacetyl chloride is a commonly employed reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran, at a controlled temperature.

A representative laboratory-scale procedure involves dissolving 2-amino-4-nitrophenol in tetrahydrofuran, followed by the dropwise addition of chloroacetyl chloride while maintaining the reaction mixture at a cool temperature, often around 0°C, with the presence of a base like potassium carbonate to neutralize the hydrogen chloride byproduct. The reaction is stirred for several hours at room temperature to ensure complete acylation. The resulting intermediate, 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, can then be isolated and purified by standard techniques such as filtration and washing with an appropriate solvent.

Optimization of this step often involves screening different bases and solvents to improve the yield and purity of the intermediate. For instance, alternative bases such as triethylamine or pyridine (B92270) can be utilized. The choice of solvent can also influence the reaction rate and selectivity, with other polar aprotic solvents like acetonitrile (B52724) or ethyl acetate (B1210297) being potential alternatives. Temperature control is crucial to prevent side reactions.

Step 2: Cyclodehydration to this compound

The second and final step is the intramolecular cyclodehydration of the 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide intermediate. This reaction involves the removal of a water molecule to form the benzoxazole ring. This transformation is typically acid-catalyzed.

Commonly, the isolated N-acyl intermediate is treated with a dehydrating agent. A mixture of acetic anhydride and sodium acetate, heated to reflux, is an effective system for this cyclization. The acetic anhydride acts as both a dehydrating agent and a solvent in some cases. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, this compound, is typically precipitated by the addition of water. The solid product can then be collected by filtration, washed, and recrystallized to achieve high purity.

Optimization of the cyclodehydration step may involve exploring various dehydrating agents. Other effective reagents for this type of cyclization include polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The reaction temperature and time are critical parameters that need to be fine-tuned to maximize the yield and minimize the formation of byproducts. For example, lower temperatures over a longer period might be beneficial for sensitive substrates.

One-Pot and Cascade Methodologies

While a stepwise approach is common, the synthesis of this compound can potentially be streamlined into a one-pot procedure. In such a methodology, the N-acylation of 2-amino-4-nitrophenol with chloroacetyl chloride would be performed, and without isolation of the intermediate, a dehydrating agent would be added directly to the reaction mixture to induce cyclization.

The successful implementation of a one-pot synthesis requires careful optimization of reaction conditions to ensure that the two distinct reactions proceed efficiently without significant side product formation. The choice of solvent is critical, as it must be compatible with both the acylation and cyclodehydration steps. Temperature programming, where the reaction is initially run at a lower temperature for the acylation and then heated for the cyclization, is a common strategy in one-pot syntheses.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency of the synthesis of this compound is highly dependent on the chosen methodology and the optimization of reaction conditions.

| Method | Starting Materials | Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |

| Stepwise Synthesis | 2-Amino-4-nitrophenol | 1. Chloroacetyl chloride, Base2. Dehydrating agent (e.g., Ac₂O/NaOAc) | Good to High | High | Allows for isolation and purification of intermediate, leading to a purer final product. | More time-consuming, requires more solvent and handling steps. |

| One-Pot Synthesis | 2-Amino-4-nitrophenol | Chloroacetyl chloride, Base, Dehydrating agent (in situ) | Moderate to Good | Moderate to High | Time and resource-efficient, reduced waste. | Potential for side reactions and lower overall purity if not fully optimized. |

A well-optimized one-pot synthesis can be highly efficient, offering a good compromise between yield and operational simplicity. The selectivity in a one-pot process is a key challenge, as the conditions must be suitable for both reaction stages. The choice of dehydrating agent and the timing of its addition are critical factors in ensuring high selectivity towards the desired benzoxazole product.

Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl 5 Nitro 1,3 Benzoxazole

Reactivity of the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)-5-nitro-1,3-benzoxazole involves the displacement of the chloride ion from the methylene (B1212753) bridge. This susceptibility to reaction is attributed to the stability of the potential carbocation intermediate, which is benzylic in nature and conjugated with the benzoxazole (B165842) ring system.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The chloromethyl group of this compound readily undergoes nucleophilic substitution reactions. These transformations can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the nature of the nucleophile, the solvent, and the reaction conditions. The benzylic-like position of the chloromethyl group can stabilize a carbocation intermediate, potentially favoring an SN1 mechanism under appropriate conditions. Conversely, the primary nature of the carbon center makes it accessible to direct attack by strong nucleophiles, favoring an SN2 pathway.

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of ether derivatives. For instance, the synthesis of 2-(aryloxymethyl)-benzoxazole derivatives has been reported through the reaction of 2-chloromethyl-benzoxazole with various substituted phenols. This reaction typically proceeds in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion, which then displaces the chloride.

A representative reaction involves the treatment of 2-chloromethyl-benzoxazole with a substituted phenol in the presence of a base to yield the corresponding 2-(phenoxymethyl)benzoxazole. While specific examples for the 5-nitro substituted derivative are not extensively detailed in readily available literature, the general reactivity pattern is expected to be similar, with the nitro group potentially enhancing the electrophilicity of the chloromethyl carbon.

Table 1: Synthesis of 2-(Aryloxymethyl)-benzoxazole Derivatives

| Entry | Phenol | Product |

| 1 | Phenol | 2-(Phenoxymethyl)benzo[d]oxazole |

| 2 | 4-Methylphenol | 2-((p-Tolyloxy)methyl)benzo[d]oxazole |

| 3 | 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)benzo[d]oxazole |

Note: This table is illustrative of the general reaction and not specific to the 5-nitro derivative due to a lack of specific literature data.

Nitrogen nucleophiles, including primary and secondary amines, as well as azide (B81097) ions, react with this compound to form the corresponding substituted aminomethyl and azidomethyl derivatives. These reactions are fundamental in building more complex molecular architectures.

The reaction with amines typically proceeds under basic conditions to neutralize the hydrogen chloride formed during the reaction. The resulting 2-((alkylamino)methyl)- or 2-((arylamino)methyl)-5-nitro-1,3-benzoxazoles are valuable intermediates in medicinal chemistry.

The substitution with sodium azide introduces the azido (B1232118) group, which is a versatile functional group that can undergo further transformations, such as reduction to a primary amine or participation in cycloaddition reactions.

Sulfur-based nucleophiles, such as thiols and thioethers, are known to be potent nucleophiles and readily react with benzylic halides. The reaction of this compound with thiols (in the form of their corresponding thiolates) yields thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol.

For example, the reaction of 2-bromo-5-nitrothiazole (B146120) with the thiol of benzothiazole (B30560) proceeds via nucleophilic substitution to form a thioether linkage. nih.gov A similar reactivity pattern is expected for this compound with various thiols.

Table 2: Representative Nucleophilic Substitution with a Sulfur Nucleophile

| Electrophile | Nucleophile | Product |

| 2-Bromo-5-nitrothiazole | Benzothiazole-2-thiol | 2-((5-Nitrothiazol-2-yl)thio)benzo[d]thiazole nih.gov |

Note: This table provides an analogous reaction to illustrate the expected reactivity.

Carbon-carbon bond formation via nucleophilic substitution at the chloromethyl group can be achieved using various carbon nucleophiles. Organometallic reagents, such as Grignard reagents and organocuprates, are powerful nucleophiles capable of displacing the chloride. However, the presence of the nitro group may lead to side reactions, and careful control of reaction conditions is necessary.

Enolates, generated from carbonyl compounds in the presence of a base, can also act as carbon nucleophiles. The alkylation of enolates with this compound would provide a route to introduce the benzoxazole moiety into more complex organic structures.

Elimination Reactions

Under strongly basic conditions, this compound has the potential to undergo elimination of hydrogen chloride to form a methylenebenzoxazole intermediate. This reaction would be favored by strong, sterically hindered bases. The resulting exocyclic double bond would be highly reactive and could participate in various subsequent reactions. However, detailed studies on the elimination reactions of this specific compound are not widely reported in the literature, with nucleophilic substitution being the more commonly observed reaction pathway.

Rearrangement Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the C2 position of the benzoxazole ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. While direct rearrangement of the chloromethyl group itself is not a commonly reported transformation for this specific molecule, its derivatives can undergo various molecular rearrangements.

The reactivity of the chloromethyl group is primarily centered on its ability to act as an electrophile in Sₙ2 reactions. A variety of nucleophiles, including amines, thiols, and alcohols, can displace the chloride ion, leading to the formation of a diverse range of derivatives. These substitution products can then be utilized in further synthetic steps, which may include rearrangement reactions.

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the chemical properties of the benzoxazole ring. It can undergo several important transformations, most notably reduction to an amino group, which opens up a wide array of synthetic possibilities.

Reduction of the Nitro Group to Amino Derivatives

The conversion of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is generally clean and proceeds with high yield. For this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group to an amino group, yielding 2-(chloromethyl)-1,3-benzoxazol-5-amine.

A related technique is catalytic transfer hydrogenation, which uses a hydrogen donor molecule, such as ammonium (B1175870) formate, hydrazine, or isopropanol, in the presence of a catalyst like Pd/C. mdpi.comrsc.org This method avoids the need for handling gaseous hydrogen, making it a safer and more convenient alternative in a laboratory setting.

| Catalyst | Hydrogen Source | Solvent | Temperature | General Yield |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | Room Temperature | High |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid | Room Temperature | High |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Room Temperature | High |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | Reflux | High |

This table represents typical conditions for the catalytic hydrogenation of aromatic nitro compounds and are expected to be applicable to this compound.

Several chemical reagents can be employed for the reduction of the nitro group. These methods are often preferred when other functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

Commonly used metal-based reducing agents include tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl), and elemental metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., acetic acid or hydrochloric acid). reddit.com The reduction with SnCl₂ is a classic method for converting aromatic nitro compounds to anilines. acsgcipr.org Similarly, the use of iron powder in acetic acid is a mild and effective method for this transformation. nih.gov These methods are generally selective for the nitro group and are unlikely to affect the chloromethyl group or the benzoxazole ring.

| Reducing Agent | Solvent/Medium | Temperature | General Yield |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | 0°C to Room Temp | Good to High |

| Iron (Fe) Powder | Acetic Acid | Reflux | Good to High |

| Zinc (Zn) Dust | Acetic Acid | Room Temperature | Good |

This table outlines common chemical reduction methods for aromatic nitro compounds, which are anticipated to be effective for the reduction of this compound.

The formation of an amino group at the 5-position, ortho to a potential site of reactivity on a side chain at the 4-position (if present), or through intermolecular reactions, can lead to subsequent cyclization reactions. While the 2-(chloromethyl) group is not ideally positioned for direct intramolecular cyclization with the newly formed 5-amino group, derivatives of the amino compound can be used to construct fused heterocyclic systems. For example, the resulting 5-amino-2-(chloromethyl)-1,3-benzoxazole could be further functionalized at the amino group and then undergo cyclization with a suitable reagent to form more complex polycyclic structures.

Interrupted Nef and Meyer Reactions Involving Nitro Compounds

The Nef reaction is a classic organic reaction that converts a primary or secondary nitroalkane to an aldehyde or ketone. The related Meyer reaction involves the conversion of a nitroalkane to a carboxylic acid. An "interrupted" Nef or Meyer reaction occurs when the reaction pathway is diverted by the presence of a nucleophile, leading to a different product.

For this compound, the nitro group is attached to an aromatic ring and thus does not have the requisite α-hydrogen to undergo a classical Nef or Meyer reaction. These reactions are characteristic of aliphatic nitro compounds. Therefore, direct participation of the nitro group of this specific benzoxazole derivative in an interrupted Nef or Meyer reaction is not anticipated under standard conditions.

However, it is conceivable that derivatives of this compound, where the nitro group is relocated to an aliphatic side chain, could potentially undergo such transformations. In such a hypothetical scenario, the presence of an internal nucleophile (such as the benzoxazole nitrogen or oxygen) or an external nucleophile could intercept a reaction intermediate, leading to the formation of a novel cyclic or substituted product.

Nucleophilic Aromatic Substitution (SNAr) facilitated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems. nih.gov The presence of the strongly electron-withdrawing nitro group at the C5 position of this compound significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. nih.govlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group, namely the C4 and C6 positions.

While the chloromethyl group at the C2 position is a primary site for standard SN2 reactions, the aromatic core can undergo SNAr of a hydrogen atom (SNAr-H), a process often referred to as Vicarious Nucleophilic Substitution (VNS) when using carbanions bearing a leaving group. organic-chemistry.org In a typical VNS reaction, a nucleophile attacks the electron-poor ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org Subsequent elimination of a hydride ion, often facilitated by an oxidant or through a specific VNS pathway, restores aromaticity and results in the substitution of a hydrogen atom. nih.gov

For this compound, nucleophilic attack is predicted to occur at the C4 (ortho) and C6 (para) positions. While direct experimental data on this specific molecule is limited, studies on analogous 5-nitro-heterocycles, such as 5-nitroisoxazoles, demonstrate this reactivity pattern. These compounds readily undergo SNAr reactions with a variety of O, N, and S-based nucleophiles, where the nitro group is displaced. mdpi.comrsc.orgresearchgate.net By analogy, nucleophiles could attack the C4 or C6 positions of the benzoxazole ring, leading to functionalization at these sites.

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position of Attack | Relation to Nitro Group | Predicted Reactivity |

|---|---|---|

| C4 | ortho | Activated |

| C6 | para | Activated |

Reactivity of the Benzoxazole Ring System

The benzoxazole ring is a relatively stable aromatic heterocycle. However, its constituent parts—the fused benzene ring and the oxazole (B20620) ring—possess distinct reactive sites that can be exploited for chemical transformations.

Electrophilic Aromatic Substitution on the Benzoxazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.com In the case of this compound, the regiochemical outcome of an SEAr reaction is governed by the directing effects of the substituents already present on the benzene ring. lumenlearning.comlibretexts.org

The three key directing influences are:

Nitro Group (-NO₂): This is a powerful deactivating group due to both inductive electron withdrawal and resonance effects. It strongly directs incoming electrophiles to the meta position. lumenlearning.comyoutube.com Relative to the C5 position, the available meta positions are C4 and C7 (since C6 is para and the other meta position is part of the fused ring).

Fused Oxazole Ring: The heterocyclic ring generally acts as an electron-withdrawing and thus deactivating group.

Chloromethyl Group (-CH₂Cl): This group is considered weakly deactivating via the inductive effect but is an ortho, para-director. lumenlearning.com However, its influence is on the oxazole ring and its electronic effect on the distant benzene ring is minimal compared to the nitro group.

The dominant directing effect comes from the potent nitro group, which deactivates the entire ring, making SEAr reactions difficult, and directs substitution to the C7 position (meta to the nitro group and avoiding steric hindrance at C4). youtube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Chloromethyl)-5,7-dinitro-1,3-benzoxazole |

| Bromination | Br₂, FeBr₃ | 7-Bromo-2-(chloromethyl)-5-nitro-1,3-benzoxazole |

Nucleophilic Additions to the Benzoxazole Ring

The oxazole portion of the benzoxazole system contains an imine-like C=N double bond. The C2 carbon is electrophilic and can be susceptible to attack by strong nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, would involve the attack of a nucleophile on the C2 carbon, breaking the C=N pi bond and forming a tetrahedral intermediate with a negative charge on the nitrogen atom.

This pathway is less common than reactions on the benzene ring or at the chloromethyl group but is mechanistically plausible, particularly with highly reactive nucleophiles like organolithium or Grignard reagents. The resulting anionic intermediate could be protonated upon workup or undergo further reactions, such as ring-opening.

Ring-Opening and Ring-Closure Transformations

The benzoxazole ring can be induced to open under various conditions, providing access to functionalized 2-aminophenol (B121084) derivatives. These transformations often serve as key steps in the synthesis of more complex molecular architectures.

One notable method involves a Y(OTf)₃-catalyzed cascade reaction between benzoxazoles and propargylic alcohols. rsc.org This process proceeds through a ring-opening and regioselective ring-closure (annulation) to form 1,4-benzoxazine scaffolds. Mechanistic studies suggest the transformation involves an SN1-type nucleophilic substitution of the benzoxazole onto a propargyl cation intermediate. rsc.org

Another strategy utilizes copper-catalyzed reactions. For instance, CuFe₂O₄ superparamagnetic nanoparticles have been used as a recyclable heterogeneous catalyst for the ligand-free, selective ring-opening of benzoxazoles with iodoarenes to synthesize triphenylamines. researchgate.net Other metal-free methods have also been developed; a TEMPO-mediated system allows for the aerobic oxidative synthesis of 2-aryl benzoxazoles from benzoxazoles and primary benzylic amines, which proceeds via a ring-opening of the benzoxazole followed by oxidative condensation. researchgate.net

Table 3: Selected Ring-Opening Reactions of Benzoxazoles

| Catalyst / Reagents | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Y(OTf)₃ | Propargylic alcohols | 1,4-Benzoxazines | rsc.org |

| CuFe₂O₄ nanoparticles | Iodoarenes | Triphenylamines | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions at Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For the benzoxazole core, direct C-H activation has emerged as a highly efficient strategy for functionalization, avoiding the need for pre-functionalized substrates. globethesis.com

The most common site for Pd-catalyzed C-H activation on the benzoxazole ring is the C2 position, which is the most acidic proton on the heterocyclic ring. researchgate.net Numerous protocols exist for the C2-arylation of benzoxazoles with partners like aryl halides, simple arenes, and aryltrimethylammonium triflates. researchgate.netrsc.orgorganic-chemistry.org

More recently, methods for functionalizing other positions on the benzoxazole core have been developed. A unique regioselectivity was achieved for the direct arylation at the C7 position using a phosphine-free PdCl₂ catalyst. acs.org The proposed mechanism to explain this unusual regioselectivity involves a (thio)phenoxy chelation-assisted C-H bond cleavage from an intermediate formed after the benzoxazole ring opens. acs.org This C7 functionalization provides a complementary route to the more conventional C2 functionalization.

Table 4: Palladium-Catalyzed C-H Arylation of Benzoxazole

| Position | Catalyst System | Proposed Control | Reference |

|---|---|---|---|

| C2 | Pd(OAc)₂ / Ligand | Acidity of C2-H | researchgate.netrsc.org |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and optimizing conditions.

Nucleophilic Aromatic Substitution (SNAr): The mechanism proceeds via a two-step addition-elimination sequence. The nucleophile first adds to the electron-deficient aromatic ring to form a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). youtube.com The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second step, a leaving group (in this case, formally H⁻ for SNAr-H) departs, and aromaticity is restored. nih.gov

Electrophilic Aromatic Substitution (SEAr): This reaction also follows a two-step mechanism. First, the π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocationic intermediate known as an arenium ion or σ-complex. masterorganicchemistry.commasterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts aromaticity. In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Ring-Opening Transformations: The mechanisms for ring-opening vary with the reagents used. The Y(OTf)₃-catalyzed reaction with propargylic alcohols is believed to involve the formation of a propargyl cation, which is then attacked by the nucleophilic nitrogen of the benzoxazole ring, leading to a cascade that opens the ring and re-closes to form a 1,4-benzoxazine. rsc.org

Palladium-Catalyzed C-H Activation: The mechanism for C2-arylation typically involves a concerted metalation-deprotonation (CMD) pathway where the palladium catalyst coordinates to the heterocycle and abstracts the acidic C2 proton. For the unique C7-arylation, a different mechanism is proposed where the reaction is initiated by a ring-opening of the benzoxazole. This forms a phenoxy-imine intermediate that chelates to the palladium center, directing the C-H activation to the C7 position before the ring is re-formed. acs.org

Reaction Intermediates Identification and Characterization

The primary mode of reaction for this compound involves nucleophilic substitution, which can proceed through different mechanisms, influencing the nature of the reaction intermediates.

For a bimolecular nucleophilic substitution (SN2) mechanism, the reaction proceeds in a single concerted step without the formation of a distinct intermediate. libretexts.org The nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs. libretexts.org The process involves a pentacoordinate transition state where both the incoming nucleophile and the departing chloride are partially bonded to the carbon atom. libretexts.org

In cases where a unimolecular nucleophilic substitution (SN1) mechanism is favored, a discrete carbocation intermediate is formed. This would involve the slow, rate-determining step of the C-Cl bond cleavage to form a resonance-stabilized benzylic-type carbocation and a chloride ion. The presence of the benzoxazole ring can help to delocalize the positive charge. This carbocation would then be rapidly attacked by a nucleophile in a subsequent step. The formation of such an intermediate is generally favored by polar, protic solvents and weaker nucleophiles.

In reactions with certain nucleophiles, particularly under basic conditions, the formation of other transient species could be envisaged. For instance, in reactions involving amines, initial deprotonation of the amine could lead to a more potent nucleophile.

While direct experimental identification of these intermediates for this compound is not extensively documented in publicly available literature, their existence and character can be inferred from mechanistic studies of analogous 2-(halomethyl) heterocyclic systems and general principles of physical organic chemistry.

Transition State Analysis and Kinetic Studies

The transition state geometry and energy are critical determinants of the reaction rate and mechanism. For the SN2 reaction of this compound, the transition state is characterized by a trigonal bipyramidal arrangement around the central carbon atom, with the nucleophile and the leaving group occupying the axial positions. libretexts.org Computational studies on similar SN2 reactions provide insight into the bond-forming and bond-breaking processes that occur simultaneously in the transition state. mdpi.comresearchgate.netresearchgate.net

The kinetics of the reaction are expected to follow second-order rate laws for an SN2 mechanism, being first order in both the substrate and the nucleophile. libretexts.org The rate of reaction would be sensitive to several factors:

Steric Hindrance: The accessibility of the electrophilic carbon in the chloromethyl group is relatively high, favoring an SN2 pathway.

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent Effects: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free to attack. mdpi.com

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution reaction.

Electronic Effects: The electron-withdrawing nitro group at the 5-position is expected to have a complex influence. While it deactivates the benzene ring towards electrophilic attack, it can influence the electrophilicity of the C-2 position of the benzoxazole ring system. Theoretical studies on aromatic nitro compounds show that the nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the formation of negatively charged intermediates (Meisenheimer complexes). nih.gov Although the primary reaction site is the chloromethyl group, the electronic perturbation of the entire molecule by the nitro group can affect the transition state energy.

Influence of Catalysts and Reaction Conditions on Reaction Pathways

The course of reactions involving this compound can be significantly steered by the choice of catalysts and reaction conditions.

Catalysts:

Phase-Transfer Catalysts (PTCs): In reactions involving a nucleophile in an aqueous phase and the substrate in an organic phase, PTCs such as quaternary ammonium salts can dramatically increase the reaction rate. The PTC facilitates the transfer of the nucleophilic anion from the aqueous to the organic phase, where it can react with the substrate.

Lewis Acids: While not as common for SN2 reactions on alkyl halides, Lewis acids could potentially play a role in activating the leaving group by coordinating to the chlorine atom, making it a better leaving group.

Base Catalysis: In reactions with nucleophiles that are weak acids (e.g., thiols, phenols, some amines), the use of a base is crucial. The base deprotonates the nucleophile, increasing its nucleophilicity and thereby accelerating the reaction. Common bases used include inorganic carbonates (K2CO3, Na2CO3), hydroxides (NaOH, KOH), and organic amines (triethylamine, diisopropylethylamine).

Reaction Conditions:

Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for some sensitive substrates or in the presence of competing reaction pathways, careful temperature control is necessary to ensure selectivity.

Solvent: The choice of solvent has a profound effect on the reaction mechanism and rate. As mentioned, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are well-suited for SN2 reactions. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity, but may favor an SN1 mechanism if the carbocation intermediate is sufficiently stable.

Concentration: The concentration of both the substrate and the nucleophile will influence the reaction rate, particularly for bimolecular reactions.

The table below summarizes the expected influence of various catalysts and conditions on the nucleophilic substitution reactions of this compound.

| Factor | Influence on Reaction Pathway | Examples |

| Catalyst | ||

| Phase-Transfer Catalyst | Accelerates reactions between different phases. | Tetrabutylammonium bromide |

| Base | Increases the nucleophilicity of protic nucleophiles. | K2CO3, Triethylamine (B128534) |

| Reaction Condition | ||

| Temperature | Increases reaction rate. | Typically room temperature to reflux |

| Solvent | Influences mechanism (SN1 vs. SN2) and rate. | DMF, Acetonitrile (favors SN2) |

| Concentration | Affects the rate of bimolecular reactions. | Higher concentrations lead to faster rates |

Derivatization Strategies and Analogue Synthesis

Strategies for Tailoring Substituents at the 2-Position

The 2-position of the benzoxazole (B165842) ring is a key site for introducing structural diversity. The chloromethyl group serves as a versatile handle for a variety of chemical transformations.

The chlorine atom of the 2-chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups through the formation of new carbon-heteroatom bonds. For instance, ether linkages can be readily formed by reacting 2-(chloromethyl)-benzoxazole derivatives with various phenols or alkoxides. mdpi.com

A general scheme for this transformation is the reaction of 2-chloromethyl-benzoxazole with a substituted phenol (B47542) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) to yield the corresponding 2-(phenoxymethyl)benzoxazole derivative. This strategy has been employed to synthesize series of compounds for biological evaluation. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on 2-(Chloromethyl)-benzoxazole Derivatives

| Nucleophile | Reagent | Product |

|---|---|---|

| Phenoxide | Substituted Phenol | 2-(Phenoxymethyl)benzoxazole |

| Thiophenoxide | Substituted Thiophenol | 2-((Phenylthio)methyl)benzoxazole |

| Amine | Primary or Secondary Amine | N-((Benzoxazol-2-yl)methyl)amine |

| Azide (B81097) | Sodium Azide | 2-(Azidomethyl)benzoxazole |

This table presents hypothetical examples based on the known reactivity of benzylic halides and is for illustrative purposes.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups at the 2-position. While the chloromethyl group itself can participate in some coupling reactions, it is often more efficient to first convert it to a more suitable coupling partner, such as a phosphonium (B103445) salt for a Wittig reaction or an organometallic reagent.

Alternatively, derivatization can start from a 2-halo-benzoxazole, which can be readily prepared. These halogenated benzoxazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. A 2-chloro- or 2-bromo-5-nitro-1,3-benzoxazole could be reacted with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new carbon substituents at the 2-position. mit.edunih.govmdpi.com

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. A 2-halo-5-nitro-1,3-benzoxazole could be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 2-position. nih.govprinceton.edursc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. A 2-halo-5-nitro-1,3-benzoxazole could be reacted with a terminal alkyne to introduce an alkynyl group at the 2-position. beilstein-journals.orgnih.govorganic-chemistry.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 2-Position Functionalization

| Reaction | Coupling Partner | Introduced Group |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Aryl, Heteroaryl, Vinyl |

| Heck | Alkene | Vinyl, Substituted vinyl |

Diversification at the 5-Position via Nitro Group Transformations

The nitro group at the 5-position is a key functional group that can be transformed into a variety of other substituents, significantly increasing the chemical diversity of the benzoxazole core.

The reduction of the 5-nitro group to a 5-amino group is a fundamental transformation that opens up a vast array of derivatization possibilities. This reduction can be achieved using various reagents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or through catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.net

The resulting 5-aminobenzoxazole is a versatile intermediate. The primary amino group can undergo a multitude of reactions:

Amidation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding 5-amido derivatives.

Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) leads to the formation of 5-sulfonamido benzoxazoles. A variety of substituted benzenesulfonyl chlorides can be used to generate a library of compounds. researchgate.net

Diazotization: The 5-amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comuobaghdad.edu.iquobaghdad.edu.iq This diazonium salt is a highly useful intermediate that can be subsequently converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and can also be used in azo coupling reactions to form azo dyes. uobaghdad.edu.iq

Table 3: Derivatization of 5-Amino-2-(substituted)benzoxazoles

| Reaction | Reagent | Functional Group | Product |

|---|---|---|---|

| Amidation | R-COCl | Amide | 5-(Acylamino)benzoxazole |

| Sulfonamidation | R-SO2Cl | Sulfonamide | 5-(Sulfonamido)benzoxazole |

| Diazotization | NaNO2, HCl | Diazonium salt | 5-Diazoniumbenzoxazole chloride |

| Sandmeyer (from diazonium) | CuCl | Chloro | 5-Chloro-benzoxazole |

| Sandmeyer (from diazonium) | CuBr | Bromo | 5-Bromo-benzoxazole |

| Sandmeyer (from diazonium) | CuCN | Cyano | 5-Cyanobenzoxazole |

Functionalization of the Benzoxazole Ring System

Direct C-H functionalization of the benzoxazole core provides another avenue for introducing diverse substituents. Transition metal-catalyzed reactions have emerged as powerful methods for the regioselective activation of C-H bonds. nitrkl.ac.in

For instance, ruthenium-catalyzed halogenation of 2-aryl-benzoxazoles has been shown to occur at the C7-position. researchgate.net This provides a method to introduce halogens at a specific position on the benzoxazole ring, which can then be further elaborated using cross-coupling reactions. Palladium-catalyzed reactions have also been utilized for the C-H alkenylation of 2-aryl benzoxazoles at the C4-position. nitrkl.ac.in Iron(III) chloride has been used to mediate para-selective C-H chlorination of 2-amidophenols, which then cyclize to form C5-chloro and C5,C7-dichloro benzoxazoles. researchgate.net

These methods highlight the potential for late-stage functionalization of the benzoxazole ring system, allowing for the introduction of substituents at positions that are not readily accessible through classical synthetic routes.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(Chloromethyl)-5-nitro-1,3-benzoxazole |

| 2-(Phenoxymethyl)benzoxazole |

| 2-((Phenylthio)methyl)benzoxazole |

| N-((Benzoxazol-2-yl)methyl)amine |

| 2-(Azidomethyl)benzoxazole |

| 2-(Benzoxazol-2-yl)acetonitrile |

| 2-Chloro-5-nitro-1,3-benzoxazole |

| 2-Bromo-5-nitro-1,3-benzoxazole |

| 5-Aminobenzoxazole |

| 5-Amido-benzoxazole |

| 5-Sulfonamido-benzoxazole |

| 5-Diazoniumbenzoxazole chloride |

| 5-Chloro-benzoxazole |

| 5-Bromo-benzoxazole |

| 5-Cyanobenzoxazole |

Synthesis of Hybrid Molecules Incorporating this compound Substructures

The creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked, is a common strategy in medicinal chemistry. The reactivity of the 2-chloromethyl group makes this benzoxazole derivative an excellent candidate for incorporation into such hybrid structures.

The this compound moiety can be readily conjugated to other heterocyclic systems that possess a nucleophilic center. This is a direct application of the nucleophilic substitution chemistry described previously.

Benzimidazole (B57391) Conjugates: Benzimidazole derivatives, particularly those containing a thiol group such as 2-mercaptobenzimidazole, can act as effective nucleophiles. The reaction would proceed by the deprotonation of the thiol group with a base to form a thiolate, which then displaces the chloride from the benzoxazole starting material. This yields a hybrid molecule where the benzoxazole and benzimidazole rings are connected by a flexible thioether (-S-CH₂-) linker.

Triazole Conjugates: Similarly, triazole-containing scaffolds can be conjugated. For instance, 4-aryl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol derivatives possess a nucleophilic thiol group that can react with this compound to form a thioether-linked hybrid. nih.gov The resulting conjugates merge the structural features of both the benzoxazole and triazole systems. The synthesis of benzoxazole-linked 1,2,3-triazoles is also a well-established field, further supporting the chemical feasibility of creating such hybrid molecules. ias.ac.in

| Heterocyclic Nucleophile | Linkage Type | Resulting Hybrid Structure |

| 2-Mercaptobenzimidazole | Thioether | Benzoxazole-CH₂-S-Benzimidazole |

| 4H-1,2,4-Triazole-3-thiol | Thioether | Benzoxazole-CH₂-S-Triazole |

| 5-Nitro-1H-benzimidazole | N-Alkylation | Benzoxazole-CH₂-N-Benzimidazole |

Modular synthesis relies on the use of versatile building blocks that can be sequentially and selectively linked to construct complex molecules. This compound is an exemplary modular scaffold due to its defined point of reactivity.

A powerful modular approach involves converting the chloromethyl group into a different functional handle suitable for highly specific coupling reactions. A prime example is the reaction with sodium azide (NaN₃) to produce 2-(azidomethyl)-5-nitro-1,3-benzoxazole. This transformation is analogous to the synthesis of 2-(azidomethyl)oxazoles from their corresponding 2-(bromomethyl) precursors. beilstein-journals.org The resulting azide is a stable intermediate that serves as a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows the benzoxazole moiety to be efficiently and irreversibly "clicked" onto any molecule containing a terminal alkyne, providing a robust method for constructing elaborate molecular architectures.

Furthermore, the nitro group on the benzoxazole ring offers a secondary site for modification. It can be chemically reduced to an amino group (-NH₂). This new functional group can then participate in a host of other reactions, such as amide bond formation or diazotization, providing a second, orthogonal point for modular elaboration. This dual functionality—the reactive chloromethyl group and the modifiable nitro group—enhances the utility of this compound as a truly versatile building block for the modular synthesis of complex chemical entities.

Spectroscopic Characterization for Structural Elucidation of 2 Chloromethyl 5 Nitro 1,3 Benzoxazole and Its Synthetic Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

The aromatic region of the spectrum is anticipated to display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 7 (H-7) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). The H-6 proton should present as a doublet of doublets, showing coupling to both H-7 and H-4. The proton at position 4 (H-4) is anticipated to be the most deshielded aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group, appearing as a doublet.

The most distinct signal in the spectrum would be that of the chloromethyl protons (-CH₂Cl). This would appear as a sharp singlet, typically in the downfield region of the aliphatic spectrum, due to the deshielding effect of the adjacent chlorine atom and the benzoxazole (B165842) ring system. The integration of this signal would correspond to two protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Chloromethyl)-5-nitro-1,3-benzoxazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂Cl | 4.5 - 5.0 | Singlet | - | 2H |

| H-4 | 8.0 - 8.5 | Doublet | ~2.0 | 1H |

| H-6 | 7.8 - 8.2 | Doublet of Doublets | ~9.0, ~2.0 | 1H |

| H-7 | 7.5 - 7.8 | Doublet | ~9.0 | 1H |

Note: The predicted values are based on theoretical principles and data from analogous compounds.

A crucial synthetic intermediate for this compound is 2-amino-4-nitrophenol (B125904). The ¹H NMR spectrum of this precursor would show three aromatic protons with chemical shifts and coupling patterns indicative of their relative positions to the hydroxyl, amino, and nitro groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon.

The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the aliphatic region. The carbons of the benzoxazole ring system will be in the aromatic region, with their specific chemical shifts influenced by the heteroatoms (nitrogen and oxygen) and the nitro group. The carbon atom at position 2 (C-2), bonded to both a nitrogen and an oxygen atom as well as the chloromethyl group, will be significantly deshielded. Similarly, the carbons directly attached to the nitro group (C-5) and the ring junction carbons (C-3a and C-7a) will have characteristic chemical shifts. A detailed analysis of ¹³C NMR chemical shifts in benzazoles can aid in the precise assignment of these signals. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 40 - 45 |

| C-2 | 160 - 165 |

| C-3a | 145 - 150 |

| C-4 | 115 - 120 |

| C-5 | 140 - 145 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 150 - 155 |

Note: The predicted values are based on theoretical principles and data from analogous compounds.

For the synthetic intermediate 2-amino-4-nitrophenol, the ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts being influenced by the hydroxyl, amino, and nitro substituents. spectrabase.com

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between H-6 and H-7, as well as between H-6 and H-4, confirming their connectivity within the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique establishes one-bond correlations between protons and the carbons to which they are directly attached. It would allow for the unambiguous assignment of the signals for C-4, C-6, C-7, and the chloromethyl carbon by correlating them with their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. For instance, correlations from the chloromethyl protons to C-2 would confirm the attachment of the chloromethyl group. Correlations from the aromatic protons to the ring junction carbons (C-3a and C-7a) would help in assigning these quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹.

Benzoxazole Ring: The C=N stretching vibration of the oxazole (B20620) ring is expected to appear around 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the ring would also be present.

Chloromethyl Group (CH₂Cl): The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹. The CH₂ scissoring and wagging vibrations would also be present.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Oxazole) | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C-O-C (Ether) | Stretching | 1200 - 1250 |

| C-Cl | Stretching | 600 - 800 |

IR spectroscopy is particularly useful for monitoring the progress of a chemical reaction by observing the appearance or disappearance of characteristic functional group absorptions. In the synthesis of this compound from 2-amino-4-nitrophenol, key transformations can be tracked.

The IR spectrum of the starting material, 2-amino-4-nitrophenol, would show characteristic broad O-H stretching (around 3200-3600 cm⁻¹) and N-H stretching (around 3300-3500 cm⁻¹) bands. chemicalbook.com Upon successful cyclization and chloromethylation to form the final product, these O-H and N-H bands would disappear, and new bands corresponding to the C=N of the benzoxazole ring and the C-Cl of the chloromethyl group would appear. This provides clear evidence of the desired chemical transformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.

For this compound, the molecular formula is C₈H₅ClN₂O₃. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: HRMS Data for Molecular Formula Confirmation of C₈H₅ClN₂O₃

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅ClN₂O₃ |

| Calculated Monoisotopic Mass | 211.99617 u |

| Expected Measurement Precision | < 5 ppm |

An experimentally determined mass that falls within this narrow error range would serve to confirm the elemental composition of the title compound.

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure and the connectivity of its atoms. orientjchem.org Studies on the fragmentation of benzoxazole and related heterocyclic derivatives reveal common pathways that can be extrapolated to this compound. nih.govjournalijdr.com

The primary fragmentation pathways would likely involve the cleavage of the substituents and the subsequent breakdown of the stable benzoxazole ring system. Key expected fragmentation steps include:

Loss of Chlorine: Initial loss of a chlorine radical (•Cl) from the molecular ion to form an [M - Cl]⁺ ion.

Loss of the Chloromethyl Group: Cleavage of the C-C bond between the benzoxazole ring and the chloromethyl group, resulting in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable 5-nitro-1,3-benzoxazolium cation.

Nitro Group Fragmentation: The nitro group can fragment through the loss of a nitro radical (•NO₂) or nitric oxide (•NO).

Benzoxazole Ring Cleavage: The heterocyclic ring can break apart, typically involving the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for benzoxazoles.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

|---|---|---|

| [C₈H₅ClN₂O₃]⁺• | Molecular Ion (M⁺•) | 212.0 |

| [C₈H₅N₂O₃]⁺ | [M - Cl]⁺ | 177.0 |

| [C₇H₃N₂O₃]⁺ | [M - CH₂Cl]⁺ | 163.0 |

| [C₈H₅ClNO]⁺• | [M - NO₂]⁺• | 166.0 |

These fragmentation patterns provide a structural fingerprint, allowing for the confirmation of the various functional groups and their arrangement on the benzoxazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and provides information about the electronic structure and conjugated systems within the molecule.

The chromophore in this compound is the entire 5-nitro-1,3-benzoxazole system. This extended conjugated system, which includes the benzene ring, the fused oxazole ring, and the strongly electron-withdrawing nitro group, is expected to give rise to characteristic absorption bands. The electronic absorption spectrum of nitrobenzene (B124822) and its derivatives often shows distinct bands corresponding to different electronic transitions. nih.gov

The expected transitions for this molecule include:

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. They are typically high-intensity (high molar absorptivity, ε) and occur at shorter wavelengths in the UV region.

n → π* Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. mdpi.com For nitroaromatic compounds, a weak n → π* transition associated with the nitro group is often observed at longer wavelengths, sometimes extending into the visible region. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent's polarity. chemrxiv.org

Table 3: Expected UV-Vis Absorption Characteristics

| Transition Type | Associated Functional Group | Expected Wavelength Region | Expected Intensity (ε) |

|---|---|---|---|

| π → π* | Conjugated Benzoxazole System | 250-320 nm | High |

| n → π* | Nitro Group, Heteroatoms | > 320 nm | Low |

The UV-Vis spectrum serves to confirm the presence of the conjugated nitroaromatic system.

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

While MS and UV-Vis spectroscopy provide crucial data, definitive structural proof in the solid state is best achieved through single-crystal X-ray crystallography.

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can determine the exact atomic coordinates, leading to precise measurements of bond lengths, bond angles, and torsion angles.

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its molecular structure. Key structural features that would be elucidated include:

Molecular Geometry: The planarity of the fused benzoxazole ring system would be confirmed.

Substituent Orientation: The precise bond lengths and angles of the chloromethyl and nitro groups relative to the ring would be determined. It would also reveal the torsion angle of the nitro group, which in many nitro-substituted aromatic compounds is twisted out of the plane of the ring. nih.gov

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds or π–π stacking interactions.